![molecular formula C19H16N4O4S B2534850 N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034322-53-5](/img/structure/B2534850.png)
N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide" is a complex molecule that appears to be related to sulfonamide derivatives, which are known for their various biological activities. Sulfonamides are a group of compounds that have been extensively studied for their potential use in medicinal chemistry, particularly as antibacterial and antifungal agents .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multistep reactions. For instance, a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized from 4-chloropyridine-3-sulfonamide via intermediate compounds, which were then converted to the corresponding 1,2,4-triazole derivatives . Similarly, the synthesis of 5-sulfonamidoimidazoles was achieved through Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles, demonstrating a regioselective approach to creating fully substituted imidazoles . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities to the sulfonamide derivatives mentioned.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) attached to various aromatic or heteroaromatic rings. The presence of additional functional groups, such as triazole or oxazole rings, can significantly influence the binding interactions and biological activity of these compounds . The specific molecular structure of "this compound" would likely exhibit similar characteristics, with potential binding interactions influenced by its bipyridin and benzo[d]oxazole moieties.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including conjugation with glutathione, which may serve as a detoxification mechanism for arylamine compounds . The formation of N-hydroxy-sulfonamide is a novel binding form between arylnitroso compounds and thiols, which could be relevant to the metabolism and detoxification of the compound . Additionally, the gold-catalyzed formal [3 + 2] annulations of N-acyl sulfilimines with ynamides to synthesize oxazole derivatives indicate the potential for complex reactions involving the formation and cleavage of multiple bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For example, the presence of different substituents can affect their solubility, stability, and reactivity . The antifungal and antibacterial activities of these compounds are often evaluated in vitro, and their efficacy can be compared to existing commercial drugs . The compound "this compound" would likely have unique properties based on its specific substituents, which could be explored through experimental studies.
科学的研究の応用
Synthesis and Structural Studies
One-Pot Synthesis of Heterocyclic Sulfonamides : The compound has been utilized in a one-pot synthesis method for creating heterocyclic sulfonamides. This method demonstrates an efficient route for nucleophilic addition and cyclization, leading to various heterocyclic derivatives (Rozentsveig et al., 2013).
RhIII-Catalyzed Functionalization of Sulfonamides : A study highlights the use of triazoles for the sulfonamide-directed C-H insertion carbenoid functionalization. This process aids in constructing benzylpyridine sulfonamide compounds, indicating its applicability in modifying sulfonamide drugs (Dong et al., 2019).
Pharmacological Applications
Antibacterial Applications : Sulfonamides, like the compound , have been explored for their antibacterial properties. The structural study of the sulfonamide drug target dihydropteroate synthase reveals insights into its mechanism of action against bacterial infections (Achari et al., 1997).
Potential Antimalarial and COVID-19 Applications : Investigations have been conducted on sulfonamide derivatives for their potential antimalarial activity and application as COVID-19 drugs. Theoretical and computational studies offer insights into their efficacy and molecular interactions (Fahim & Ismael, 2021).
Metabolic and Structural Analysis
Structure-Metabolism Relationships : Research on sulfonamides has led to the identification of compounds with favorable pharmacokinetic properties. Studies focus on understanding the metabolism and structural modifications to optimize pharmacological profiles (Humphreys et al., 2003).
Mycobacterial Inhibition by Sulfonamides : Sulfonamides have been identified as selective inhibitors of Mycobacterium tuberculosis lipoamide dehydrogenase, showcasing their potential in treating tuberculosis. The study provides insights into their binding affinity and mechanism of action (Bryk et al., 2013).
Chemical Synthesis and Activity
Synthesis of Cyclic Sulfonamides : The synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions represents another application, indicating the versatility of sulfonamides in creating diverse chemical structures (Greig et al., 2001).
Oxidative Annulation to Form Aminooxazoles : Gold(I)-catalyzed oxidative annulation has been used to synthesize aminooxazoles, highlighting a novel chemical transformation facilitated by sulfonamides. This method offers an avenue for creating oxazoles with diverse substituents (Zimin et al., 2020).
Binding Studies with Serum Albumin : Fluorescent probe techniques have been employed to study the binding of sulfonamides to bovine serum albumin, providing insights into the interaction mechanisms and potential drug delivery aspects (Jun et al., 1971).
Cytotoxic Agents and Antifungal Activity
N-Arylpyrazole Derivatives as Cytotoxic Agents : The design and synthesis of N-arylpyrazole derivatives bearing the sulfonamide moiety have shown promising results as cytotoxic agents against various tumor cell lines, illustrating the potential of sulfonamides in cancer therapy (Duan et al., 2016).
Synthesis of Antifungal Sulfonamides : Sulfonamide derivatives have been synthesized for potential antifungal applications, particularly against strains of Candida and other fungi. This underscores the broad-spectrum potential of sulfonamides in treating fungal infections (Szafrański et al., 2017).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide are bacterial enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in the survival and proliferation of bacteria, making them ideal targets for antibacterial drugs .
Mode of Action
N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide acts as a competitive inhibitor of these bacterial enzymes . It mimics the structure of the enzyme’s natural substrate, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site. This prevents the enzyme from interacting with its natural substrate, thereby inhibiting the enzyme’s function .
Biochemical Pathways
By inhibiting these enzymes, N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide disrupts crucial biochemical pathways in bacteria. Specifically, it interferes with the synthesis of folic acid , a vital component for bacterial DNA replication . Without folic acid, bacteria cannot replicate, which inhibits their growth and proliferation .
Pharmacokinetics
Similar sulfonamide drugs are known to be readily absorbed orally and widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . More research is needed to determine the specific ADME properties of this compound.
Result of Action
The result of the action of N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is the inhibition of bacterial growth and proliferation. By disrupting folic acid synthesis, it prevents bacteria from replicating their DNA, which halts their growth . This makes it an effective antibacterial agent.
Action Environment
The action, efficacy, and stability of N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, which may influence its absorption and distribution. More research is needed to fully understand how environmental factors influence the action of this compound.
特性
IUPAC Name |
3-methyl-2-oxo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-23-17-11-15(2-3-18(17)27-19(23)24)28(25,26)22-12-13-4-9-21-16(10-13)14-5-7-20-8-6-14/h2-11,22H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXOKBJADBSNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

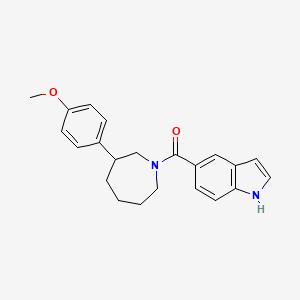
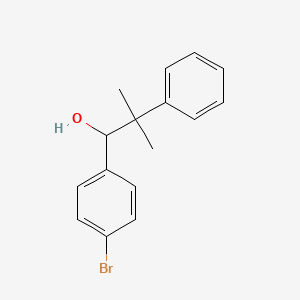
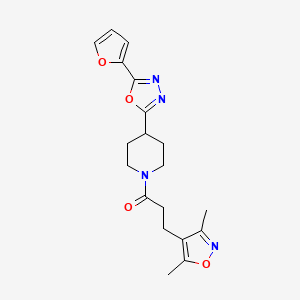
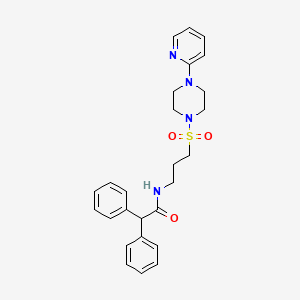

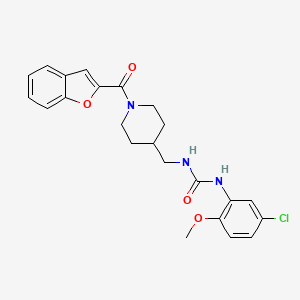
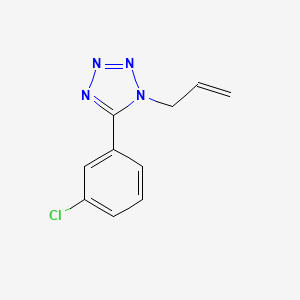
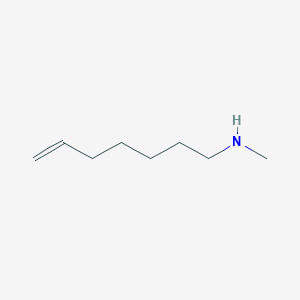
![Sodium;[1,2]oxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B2534783.png)
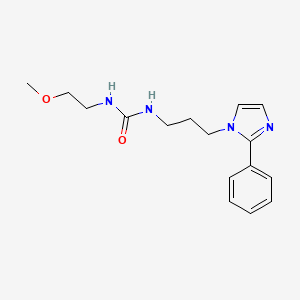

![7-(furan-2-yl)-2-methyl-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2534788.png)
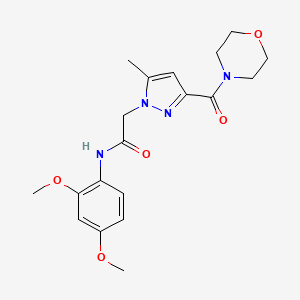
![1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2534790.png)